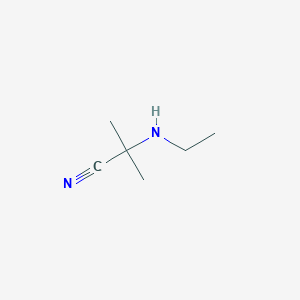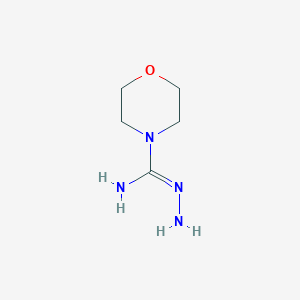
Potassium perfluorohexanoate
Vue d'ensemble
Description
Potassium perfluorohexanoate, also known as perfluorohexanoic acid (potassium salt), is a compound with the molecular formula C6F11KO2 . It is a derivative of hexanoic acid .
Molecular Structure Analysis
The molecular structure of this compound involves a hexanoic acid backbone where all the hydrogen atoms are replaced by fluorine, and a potassium atom is attached to the carboxyl group . Molecular dynamics simulations have been used to study similar compounds, revealing complex behaviors such as self-assembly at interfaces .Physical and Chemical Properties Analysis
This compound has a molecular weight of 352.1437352 . Other physical and chemical properties specific to this compound are not detailed in the available resources.Applications De Recherche Scientifique
Toxicity and Environmental Impact Studies
Reproductive and Developmental Toxicity in Mice : Research by Chang et al. (2018) evaluated the reproductive and developmental toxicity of Potassium perfluorohexanesulfonate (a compound closely related to Potassium perfluorohexanoate) in mice. The study indicated equivocal decreases in live litter size, adaptive hepatocellular hypertrophy, and no other significant toxicological findings on reproductive parameters or neurobehavioral effects (Chang et al., 2018).
Wastewater Treatment Plant Fluorochemical Study : Schultz et al. (2006) conducted a study at a municipal wastewater treatment plant to determine the mass flows of selected fluorochemicals, including compounds related to this compound. They found that conventional wastewater treatment was not effective for the removal of these compounds, highlighting the environmental persistence and impact of such chemicals (Schultz et al., 2006).
Chemical Treatment and Removal Techniques
Electrochemical Mineralization : Niu et al. (2012) explored the use of a Ce-doped modified porous nanocrystalline PbO2 film electrode for the electrochemical mineralization of perfluorinated carboxylic acids (PFCAs), including perfluorohexanoic acid (closely related to this compound). This technique showed potential for treating PFCAs in contaminated wastewater (Niu et al., 2012).
Sorption Behaviors on Clay Minerals : Zhao et al. (2014) studied the sorption of perfluoroalkyl acids (PFAAs) on clay minerals, which has implications for understanding the environmental transport and fate of substances like this compound. This research is vital for developing strategies for environmental remediation and pollution control (Zhao et al., 2014).
Health and Safety Considerations
- Human Serum Interactions : D’eon et al. (2010) examined the interactions of perfluorohexanoic acid with human serum and isolated human serum albumin, using nuclear magnetic resonance spectroscopy. This research provides insights into how compounds like this compound may interact with human biological systems (D’eon et al., 2010).
Industrial and Practical Applications
- Application in Metallurgical Operations : Papcun (2000) discussed the industrial significance of potassium fluoride, a compound related to this compound. These compounds are used in manufacturing silver solder fluxes and various metallurgical operations, highlighting their importance in industrial applications (Papcun, 2000).
Mécanisme D'action
Target of Action
Potassium perfluorohexanoate, a type of perfluoroalkyl acid (PFAA), primarily targets the thyroid hormone (TH) pathway . The TH pathway plays a crucial role in various biological processes, including metabolism, growth, and development .
Mode of Action
This compound interacts with its targets by modulating the expression of TH-responsive genes . This modulation can lead to changes in the normal functioning of the TH pathway . The compound’s mode of action also involves PPARα signaling, which plays a significant role in the hepatic, developmental, and immunological activities observed with some PFAAs .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the TH pathway . Alterations in this pathway can lead to downstream effects such as changes in metabolism, growth, and development . The compound also affects the expression of certain genes, including Type II and Type III 5′-deiodinases (D2 and D3), and cytochrome P450 3A37 .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The elimination half-life is approximately 14–42 days, and urine is the primary route of excretion .
Result of Action
The action of this compound can lead to molecular and cellular effects, including changes in gene expression and disruptions in the TH pathway . These disruptions can potentially impact growth and development . For instance, exposure to a related compound, perfluorohexane sulfonate (PFHxS), resulted in reduced tarsus length and embryo mass in chicken embryos .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. PFAAs, including this compound, are known for their environmental persistence . They have been found in various environments globally and can biomagnify in food chains . These environmental characteristics can influence the compound’s bioavailability and potential for exposure.
Orientations Futures
Perfluoroalkyl substances, including Potassium perfluorohexanoate, have been found to persist in the environment and bioaccumulate, leading to increasing scientific and public interest . Future research directions include better control and reduction of PFAS releases, further monitoring in remote regions, and re-evaluation of risk assessments considering recent toxicological studies .
Analyse Biochimique
Biochemical Properties
Potassium perfluorohexanoate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. These interactions can lead to alterations in enzyme activity, potentially affecting the metabolism of other compounds. Additionally, this compound can bind to serum albumin, influencing its transport and distribution in the bloodstream .
Cellular Effects
The effects of this compound on cells are diverse and can impact several cellular processes. It has been shown to influence cell signaling pathways, particularly those involving peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating gene expression related to lipid metabolism and inflammation. This compound can modulate the expression of genes involved in these pathways, leading to changes in cellular metabolism and function . Additionally, it can affect cellular proliferation and apoptosis, potentially contributing to toxicological outcomes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the activation of PPARs, which subsequently alter the expression of target genes. This activation can lead to changes in lipid metabolism, energy homeostasis, and inflammatory responses. This compound can also inhibit certain enzymes, such as those involved in fatty acid oxidation, further influencing metabolic processes . Additionally, it can bind to and disrupt the function of membrane proteins, affecting cellular signaling and transport.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is known for its stability, but it can undergo degradation under certain conditions. Long-term exposure to this compound has been associated with persistent changes in cellular function, including alterations in gene expression and metabolic activity. Studies have shown that these effects can be observed both in vitro and in vivo, highlighting the potential for long-term impacts on biological systems .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may cause subtle changes in metabolic processes and gene expression. At higher doses, more pronounced effects can be observed, including toxicity and adverse outcomes. For example, high doses of this compound have been linked to liver toxicity, disruptions in lipid metabolism, and alterations in thyroid hormone levels . These findings underscore the importance of understanding the dose-response relationship for this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. It can interact with enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, which are crucial for fatty acid oxidation. By modulating the activity of these enzymes, this compound can influence the flux of metabolites through these pathways, potentially leading to changes in energy production and storage . Additionally, it can affect the levels of various metabolites, further impacting cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can bind to serum albumin in the bloodstream, facilitating its transport to different tissues. Once inside cells, this compound can interact with membrane transporters, influencing its uptake and distribution. These interactions can affect the localization and accumulation of the compound, potentially impacting its biological activity .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy metabolism and oxidative stress responses. Additionally, this compound can accumulate in the endoplasmic reticulum, affecting protein folding and secretion processes . Understanding its subcellular localization is crucial for elucidating its mechanisms of action.
Propriétés
IUPAC Name |
potassium;2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF11O2.K/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17;/h(H,18,19);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABQBQMLCJSMAR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F11KO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40896626 | |
| Record name | Potassium perfluorohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40896626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3109-94-2 | |
| Record name | Potassium perfluorohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40896626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







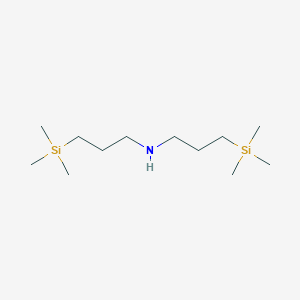

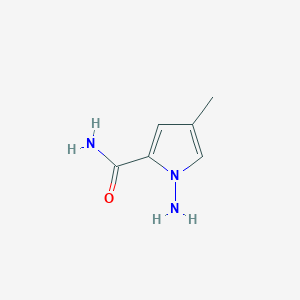
![5-Methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B3123637.png)
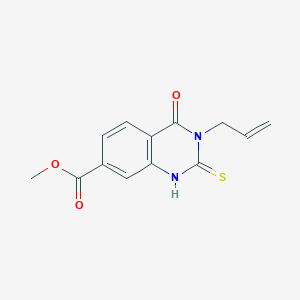
![5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3123641.png)

